molecular formula C19H17F3N4OS B2775806 N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 637325-34-9

N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2775806
CAS No.: 637325-34-9
M. Wt: 406.43
InChI Key: TVRUFAUONUAUNW-UHFFFAOYSA-N
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Description

N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide is a piperazine-carbothioamide derivative characterized by a fluorophenyl group at the 4-position of the piperazine ring and a cyano-substituted difluoromethoxy phenyl group at the carbothioamide terminus.

Properties

IUPAC Name

N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c20-15-3-1-2-4-16(15)25-7-9-26(10-8-25)19(28)24-14-6-5-13(12-23)17(11-14)27-18(21)22/h1-6,11,18H,7-10H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRUFAUONUAUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=C(C=C3)C#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H17F3N4OS
  • Molecular Weight : 392.42 g/mol
  • CAS Number : 637325-34-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of piperazine have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that a related piperazine compound significantly inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity against resistant cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain piperazine derivatives possess strong antifungal and antibacterial activities. A related study found that derivatives exhibited potent activity against several pathogenic fungi and bacteria, highlighting their potential as therapeutic agents in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Inducing Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancerous cells.
  • Modulating Signal Transduction : The interaction with various signaling pathways can alter cellular responses, enhancing therapeutic efficacy.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on L929 fibroblast cells. The results indicated an IC50 value of approximately 30 µM, demonstrating significant cytotoxicity at higher concentrations .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against various bacterial strains. The findings showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Data Summary Table

Property Value
IUPAC NameThis compound
Molecular FormulaC19H17F3N4OS
Molecular Weight392.42 g/mol
CAS Number637325-34-9
Anticancer IC50~30 µM
Antimicrobial MIC15 µg/mL (Staphylococcus aureus)

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities

The compound shares a piperazine-carbothioamide backbone with several analogs, but its activity and physicochemical properties are modulated by substituent variations. Key analogs include:

4-(2-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (Compound 19)
  • Structural Differences: Replaces the 4-cyano-3-(difluoromethoxy)phenyl group with a 4-trifluoromethylphenyl group.
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
  • Structural Differences : Substitutes the fluorophenyl group with a chlorinated trifluoromethylpyridinyl group and uses a methoxypyridinyl terminal group.
  • The pyridinyl groups likely enhance target specificity compared to purely phenyl-based analogs .
YM580 (4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide)
  • Structural Differences : Replaces carbothioamide with carboxamide and introduces methyl groups on the piperazine ring.
  • Implications : Carboxamide derivatives generally exhibit reduced hydrogen-bonding capacity compared to carbothioamides, which may affect receptor interactions. YM580 showed potent antiandrogenic activity (ED₅₀ = 2.2 mg/kg/day) due to optimized steric and electronic properties .

Substituent Effects on Activity

Substituent Position & Type Example Compound Key Biological/Physicochemical Impact
4-Cyano-3-(difluoromethoxy)phenyl Target compound Balances lipophilicity and metabolic stability
4-Trifluoromethylphenyl Compound 19 Increased lipophilicity and target affinity
Chlorinated pyridinyl ML267 Enhanced bacterial enzyme inhibition
Carboxamide vs. Carbothioamide YM580 Altered hydrogen-bonding and receptor selectivity

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